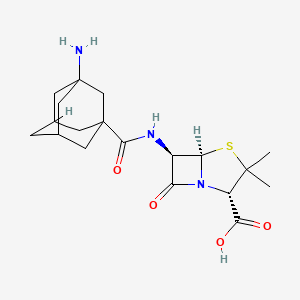

Amantocillin

Description

Structure

3D Structure

Properties

CAS No. |

10004-67-8 |

|---|---|

Molecular Formula |

C19H27N3O4S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1 |

InChI Key |

AZGNYRUNQKZSJQ-LMYIQIHKSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amantocillin |

Origin of Product |

United States |

Foundational & Exploratory

Amantocillin mechanism of action on bacterial cell walls

An in-depth analysis of the existing literature indicates that "Amantocillin" is likely a misspelling of "Amoxicillin," a widely used aminopenicillin antibiotic. This technical guide will, therefore, focus on the well-documented mechanism of action of Amoxicillin on bacterial cell walls, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core functions.

Executive Summary

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is primarily mediated through the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. The compromised cell wall integrity ultimately leads to cell lysis and bacterial death. This guide delves into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress.[1][2] The primary component of this wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides.[2] Amoxicillin's primary target is the final step of peptidoglycan synthesis, specifically the transpeptidation reaction.[3][4][5]

Targeting Penicillin-Binding Proteins (PBPs)

Amoxicillin's mechanism of action hinges on its ability to bind to and inactivate penicillin-binding proteins (PBPs).[3][6][7] PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the formation of peptide cross-links in the peptidoglycan cell wall.[2][3]

The β-lactam ring in amoxicillin mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[6] This structural similarity allows amoxicillin to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue.[6][8] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP.[6][8] The inhibition of multiple types of PBPs is often necessary for effective bacteriolysis.[9]

Caption: Amoxicillin's mechanism of action on the bacterial cell wall.

Activation of Autolysins

In addition to inhibiting cell wall synthesis, amoxicillin can also contribute to the activation of bacterial autolysins.[10][11] Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell division and turnover of the cell wall.[12] The disruption of the normal cell wall synthesis process by amoxicillin can lead to an imbalance in the activity of autolysins, further contributing to the degradation of the cell wall and subsequent lysis of the bacterium.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The efficacy of amoxicillin is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for amoxicillin against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 - 8 | EUCAST MIC Database |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 1 | EUCAST MIC Database |

| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.25 | EUCAST MIC Database |

| Haemophilus influenzae | ATCC 49247 | 0.25 - 1 | EUCAST MIC Database |

| Enterococcus faecalis | ATCC 29212 | 1 - 4 | EUCAST MIC Database |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The mechanism of action of amoxicillin has been elucidated through various key experiments. Detailed protocols for two such fundamental assays are provided below.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of amoxicillin for specific PBPs.

Objective: To identify the PBPs to which amoxicillin binds and to determine its relative affinity.

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using sonication or a French press to release the cellular contents.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

-

Competitive Binding:

-

Incubate the isolated membranes with varying concentrations of amoxicillin for a specific period to allow for binding to the PBPs.

-

Add a labeled penicillin, such as biotinylated ampicillin, to the mixture. This labeled penicillin will bind to any PBPs that have not been bound by amoxicillin.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose membrane (Western blot).

-

Detect the biotinylated ampicillin bound to the PBPs using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

-

The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of amoxicillin, allowing for the determination of the binding affinity.[13]

-

Caption: Workflow for a PBP competition assay.

Bacterial Lysis Assay

This assay measures the lytic effect of amoxicillin on bacterial cells.

Objective: To quantify the bacteriolytic activity of amoxicillin.

Methodology:

-

Bacterial Culture Preparation:

-

Grow a bacterial culture to a specific optical density (OD) at 600 nm.

-

Dilute the culture to a standardized starting concentration in fresh growth medium.

-

-

Antibiotic Treatment:

-

Add amoxicillin at various concentrations (e.g., multiples of the MIC) to the bacterial cultures.

-

Include a control culture with no antibiotic.

-

-

Monitoring Cell Lysis:

-

Incubate the cultures at the appropriate temperature with shaking.

-

Monitor the OD600 of the cultures at regular time intervals. A decrease in OD600 indicates cell lysis.

-

-

Data Analysis:

-

Plot the OD600 values against time for each amoxicillin concentration.

-

The rate and extent of the decrease in OD600 provide a quantitative measure of the lytic activity of amoxicillin.[10]

-

Conclusion

Amoxicillin's potent bactericidal activity is a direct consequence of its ability to interfere with the synthesis of the bacterial cell wall. By irreversibly inhibiting the function of essential penicillin-binding proteins, amoxicillin prevents the formation of a stable peptidoglycan layer, leading to cell wall weakening and eventual lysis. The continued study of these mechanisms is crucial for understanding and overcoming the challenges of antibiotic resistance.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The In Vitro Contribution of Autolysins to Bacterial Killing Elicited by Amoxicillin Increases with Inoculum Size in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vitro contribution of autolysins to bacterial killing elicited by amoxicillin increases with inoculum size in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Analysis of Amoxicillin: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Amoxicillin, a widely used β-lactam antibiotic, is a cornerstone in the treatment of numerous bacterial infections. Its efficacy and safety profile have made it a subject of extensive scientific scrutiny. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties is paramount. Spectroscopic analysis provides the foundational data for the characterization, quality control, and study of the mechanism of action of Amoxicillin. This guide presents a detailed overview of the spectroscopic analysis of Amoxicillin, complete with experimental protocols and data presented for clarity and comparison.

Physicochemical and Spectroscopic Data of Amoxicillin

The following table summarizes key physicochemical and spectroscopic data for Amoxicillin, providing a comprehensive reference for its identification and analysis.

| Parameter | Data |

| Molecular Formula | C₁₆H₁₉N₃O₅S |

| Molecular Weight | 365.4 g/mol |

| ¹H NMR (400 MHz, D₂O) δ (ppm) | 7.31 (d, J=8.5 Hz, 2H), 6.91 (d, J=8.6 Hz, 2H), 5.82 (s, 1H), 5.43 (d, J=4.0 Hz, 1H), 5.38 (d, J=4.0 Hz, 1H), 4.18 (s, 1H), 3.45 (s, 1H), 1.41 (s, 3H), 1.35 (s, 3H) |

| ¹³C NMR (100 MHz, D₂O) δ (ppm) | 177.8, 173.1, 160.2, 129.4, 128.9, 116.5, 74.2, 69.8, 68.1, 59.3, 57.9, 29.8, 29.6 |

| Mass Spectrometry (m/z) | [M+H]⁺: 366.1 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 1770 (β-lactam C=O stretch), 1685 (amide C=O stretch), 1605, 1515 (aromatic C=C stretch) |

| UV-Vis Spectroscopy (λmax) | 230 nm and 272 nm in acidic solution |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key spectroscopic analyses of Amoxicillin.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of Amoxicillin in pharmaceutical formulations involves High-Performance Liquid Chromatography (HPLC).[1]

-

Chromatographic Conditions:

-

Sample Preparation:

-

For capsules and oral suspensions, a simple pre-treatment stage is typically sufficient before analysis.[1]

-

The following diagram illustrates a typical workflow for the HPLC analysis of Amoxicillin.

Signaling Pathway Perturbation by Amoxicillin

Amoxicillin, like other penicillin-class antibiotics, primarily functions by inhibiting the synthesis of the bacterial cell wall. This action is a result of its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the peptidoglycan synthesis pathway. The following diagram illustrates this mechanism of action.

Conclusion

The spectroscopic analysis of Amoxicillin is a critical component of its development, manufacturing, and clinical application. The data and protocols outlined in this guide provide a foundational resource for professionals in the pharmaceutical sciences. A comprehensive understanding of these analytical techniques ensures the quality, safety, and efficacy of this vital antibiotic. Further research into advanced spectroscopic methods can continue to refine our understanding and application of Amoxicillin and other β-lactam antibiotics.

References

Amantocillin: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantocillin is a semi-synthetic penicillin derivative that incorporates the adamantane moiety, a structural feature known for its utility in medicinal chemistry. This guide provides a comprehensive overview of the plausible synthesis and purification methods for this compound, based on established principles of penicillin chemistry. The synthesis section details a conceptual experimental protocol for the amide coupling of 6-aminopenicillanic acid (6-APA) with an activated form of 3-amino-1-adamantanecarboxylic acid. The purification section outlines potential chromatographic and crystallization techniques for isolating and purifying the final compound. While specific, publicly available experimental data for this compound is limited, this guide offers a robust theoretical framework to inform laboratory-scale synthesis and purification efforts.

Introduction

This compound, with the IUPAC name (2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a unique hybrid molecule that combines the core structure of penicillin with the antiviral agent amantadine's parent adamantane structure.[1][2] The rationale behind such a molecular design is often to explore synergistic therapeutic effects or to modulate the pharmacokinetic properties of the parent antibiotic. The β-lactam ring of the penicillin core is the key pharmacophore responsible for antibacterial activity, while the bulky, lipophilic adamantyl group may influence the compound's interaction with biological targets.[2]

This document serves as a technical guide, presenting a scientifically grounded, albeit theoretical, approach to the synthesis and purification of this compound. The methodologies described are extrapolated from well-established procedures for the synthesis of other semi-synthetic penicillins.

Synthesis of this compound

The primary synthetic route to this compound involves the formation of an amide bond between the 6-amino group of 6-aminopenicillanic acid (6-APA) and the carboxyl group of an activated 3-amino-1-adamantanecarboxylic acid derivative.[2] A common and effective method for this type of coupling is the mixed anhydride method.

Conceptual Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a three-stage process: activation of the adamantane precursor, coupling with the penicillin core, and finally, isolation of the product.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Mixed Anhydride Method

This protocol is a detailed, theoretical procedure based on analogous syntheses of semi-synthetic penicillins.

Materials:

-

3-Amino-1-adamantanecarboxylic acid

-

6-Aminopenicillanic acid (6-APA)

-

Pivaloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of 3-Amino-1-adamantanecarboxylic Acid:

-

Dissolve 3-amino-1-adamantanecarboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add pivaloyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to form the mixed anhydride.

-

-

Preparation of 6-APA Solution:

-

In a separate flask, suspend 6-aminopenicillanic acid (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1 equivalent) and stir until a clear solution is obtained.

-

-

Coupling Reaction:

-

Slowly add the prepared 6-APA solution to the mixed anhydride solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Isolation:

-

Wash the reaction mixture sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound product.

-

Purification of this compound

The crude this compound product will likely contain unreacted starting materials, byproducts, and reagents. A multi-step purification process is necessary to achieve the desired purity, which is typically greater than 98% for pharmaceutical applications.[3]

Purification Workflow

A typical purification workflow would involve an initial chromatographic separation followed by crystallization to obtain a highly pure, crystalline solid.

Caption: General workflow for the purification of this compound.

Purification Protocols

Protocol 3.2.1: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The optimal solvent system would need to be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a silica gel column in the initial mobile phase composition.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Protocol 3.2.2: Crystallization

-

Solvent System: A binary solvent system is often effective for crystallization. For a molecule like this compound, a combination of a polar solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, diethyl ether) would be a logical starting point.

-

Procedure:

-

Dissolve the purified this compound from chromatography in a minimal amount of the hot polar solvent.

-

Slowly add the non-polar solvent dropwise until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of the hot polar solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold non-polar solvent.

-

Dry the crystals under vacuum to obtain pure, crystalline this compound.

-

Data Presentation

As this guide is based on theoretical and analogous procedures, specific quantitative data for the synthesis and purification of this compound is not available in the public domain. For research and development purposes, it is crucial to meticulously record all experimental data. The following tables provide a template for organizing such data.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

| Parameter | Value |

| Starting Materials | |

| 3-Amino-1-adamantanecarboxylic acid (mass, moles) | |

| 6-Aminopenicillanic acid (mass, moles) | |

| Pivaloyl chloride (volume, moles) | |

| Triethylamine (volume, moles) | |

| Reaction Conditions | |

| Solvent (and volume) | |

| Reaction Temperature (°C) | |

| Reaction Time (hours) | |

| Product Yield | |

| Crude Product Mass (g) | |

| Theoretical Yield (g) | |

| Crude Yield (%) |

Table 2: Purification of this compound - Summary

| Purification Step | Details | Yield (g) | Purity (%) |

| Column Chromatography | |||

| Stationary Phase | |||

| Mobile Phase | |||

| Crystallization | |||

| Solvent System | |||

| Final Product |

Mechanism of Action (Hypothesized)

A specific signaling pathway for this compound has not been elucidated in publicly available literature. However, a hypothesized mechanism of action can be inferred from its constituent parts.

-

β-Lactam Core: The penicillin component of this compound is expected to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The strained β-lactam ring acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

-

Adamantane Moiety: The amantadine-derived portion of the molecule may have multiple roles. It could potentially interfere with viral replication by blocking the M2 proton channel of influenza A virus, similar to amantadine. Additionally, its lipophilic nature might enhance the drug's ability to penetrate bacterial cell membranes or interact with other biological targets.

A logical diagram illustrating this dual-action hypothesis is presented below.

Caption: Hypothesized dual mechanism of action for this compound.

Conclusion

This technical guide provides a detailed, albeit conceptual, framework for the synthesis and purification of this compound. The proposed methods, based on established organic chemistry principles and analogous reactions with penicillin derivatives, offer a solid starting point for researchers. The successful synthesis and purification of this compound would require careful optimization of reaction conditions and purification protocols in a laboratory setting. Further research is warranted to elucidate the specific biological activity and mechanism of action of this intriguing hybrid molecule.

References

In Vitro Activity of Amoxicillin Against Gram-Positive Bacteria: A Technical Guide

Disclaimer: The term "Amantocillin" did not yield specific results in scientific literature. This document assumes the query pertains to Amoxicillin , a widely studied beta-lactam antibiotic with known activity against gram-positive bacteria.

Executive Summary

Amoxicillin is a broad-spectrum, semi-synthetic aminopenicillin antibiotic that exerts bactericidal activity against a wide range of gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2] This technical guide provides an in-depth overview of the in vitro activity of amoxicillin against clinically relevant gram-positive bacteria. It includes a compilation of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amoxicillin is a beta-lactam antibiotic that targets the final stages of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption makes the cell susceptible to osmotic lysis.

The key steps in amoxicillin's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are bacterial enzymes essential for the transpeptidation step in peptidoglycan synthesis.[1]

-

Inhibition of Transpeptidation: By inhibiting PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains.[2]

-

Cell Wall Destabilization: The lack of proper cross-linking weakens the bacterial cell wall.[2]

-

Bacteriolysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Figure 1: Mechanism of action of Amoxicillin.

In Vitro Susceptibility Data

The in vitro activity of amoxicillin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for amoxicillin against key gram-positive pathogens. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Staphylococcus aureus

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Amoxicillin-Susceptible | 0.25[3] | 0.5[4] | 0.20 - 3.00[3] |

| From Waterfowl Isolates | 0.5[5] | 64[5] | - |

Note: The effectiveness of amoxicillin against S. aureus can be limited by the production of beta-lactamase enzymes, which inactivate the antibiotic. The combination of amoxicillin with a beta-lactamase inhibitor, such as clavulanic acid, can restore its activity against resistant strains.[1]

Streptococcus pneumoniae

| Penicillin Susceptibility | Amoxicillin MIC (µg/mL) |

| Susceptible | 0.01 - 0.03[6] |

| Intermediate | 2.0[6] |

| Resistant | 4.0[6] |

Note: Breakpoints for S. pneumoniae are often defined as susceptible (≤1 µg/mL), intermediate (2 µg/mL), and resistant (≥4 µg/mL).[7]

Enterococcus faecalis

| Isolate Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| General Clinical Isolates | 0.5[8] | 0.75[9] | Generally highly susceptible to amoxicillin.[9] |

| Poultry Isolates | ≤4[10][11] | ≤4[10][11] | All 127 isolates were susceptible.[10][11] |

| Endodontic Isolates | - | - | Most isolates were susceptible, with MICs between 0.75 and 1 µg/mL.[12] |

Experimental Protocols

The determination of amoxicillin's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following are detailed protocols for common AST techniques.

Broth Microdilution Method for MIC Determination

This method determines the MIC of amoxicillin in a liquid growth medium.

1. Preparation of Amoxicillin Stock Solution:

-

Aseptically prepare a stock solution of amoxicillin powder in a suitable solvent (e.g., sterile deionized water or buffer) to a known concentration (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

3. Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the amoxicillin stock solution to the first well of each row to be tested and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of amoxicillin concentrations.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

4. Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well to achieve the final target inoculum concentration.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of amoxicillin that shows no visible bacterial growth (turbidity).[13]

Agar Dilution Method for MIC Determination

This method involves incorporating amoxicillin into an agar medium.

1. Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the amoxicillin stock solution.

-

Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

3. Inoculation of Plates:

-

Using an inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest amoxicillin concentration.

-

Allow the inoculum spots to dry before inverting the plates.

4. Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours. For fastidious organisms, a CO2-enriched atmosphere may be required.[14]

5. Interpretation of Results:

-

The MIC is the lowest concentration of amoxicillin that completely inhibits the visible growth of the bacteria on the agar surface.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antimicrobial susceptibility testing.

Figure 2: Workflow for In Vitro Susceptibility Testing.

Conclusion

Amoxicillin continues to be an important antibiotic for the treatment of infections caused by susceptible strains of gram-positive bacteria. This guide provides essential technical information on its in vitro activity, including quantitative susceptibility data and standardized testing methodologies. A thorough understanding of these principles is crucial for accurate susceptibility testing, effective clinical use, and ongoing surveillance of antimicrobial resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Outcomes of Enterococcus faecalis infective endocarditis according to MIC of amoxicillin: a multicentric study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meridian.allenpress.com [meridian.allenpress.com]

- 12. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Amoxicillin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaerobic bacteria are a significant cause of a wide range of human infections, often originating from endogenous flora of the skin and mucous membranes.[1] The treatment of these infections can be complex due to the slow growth of the organisms, the polymicrobial nature of the infections, and the increasing prevalence of antimicrobial resistance.[1] Amoxicillin, a β-lactam antibiotic, has historically been used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, its efficacy against many anaerobic species, particularly Gram-negative bacilli like the Bacteroides fragilis group, is limited due to the production of β-lactamase enzymes, which inactivate the antibiotic.[3]

To counteract this resistance mechanism, Amoxicillin is frequently combined with a β-lactamase inhibitor, such as clavulanic acid. Clavulanate itself has weak antibacterial activity but irreversibly binds to and inhibits β-lactamases, thereby restoring the activity of Amoxicillin against otherwise resistant bacteria.[2] This guide provides an in-depth overview of the spectrum of activity of Amoxicillin, primarily in its combination with clavulanate, against clinically relevant anaerobic bacteria. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and diagrams illustrating the mechanism of action and testing workflows.

Mechanism of Action

Amoxicillin is a bactericidal antibiotic that targets the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[2] It achieves this by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[2]

A primary mechanism of resistance in anaerobic bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of amoxicillin, rendering it inactive. Clavulanic acid, a β-lactamase inhibitor, protects amoxicillin from degradation. This combination (amoxicillin-clavulanate) is effective against many β-lactamase-producing anaerobic bacteria.[3]

Caption: Mechanism of Amoxicillin inhibition and the role of Clavulanate.

Quantitative Susceptibility Data

The in vitro activity of amoxicillin and amoxicillin-clavulanate against anaerobic bacteria is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of an organism.[4] The data below, derived from a study evaluating 641 anaerobic isolates, summarizes the activity of amoxicillin.[5] The addition of a β-lactamase inhibitor significantly improves its spectrum, especially against Gram-negative anaerobes. For instance, amoxicillin-clavulanate is active against virtually all isolates of the Bacteroides fragilis group, Prevotella species, and Peptostreptococcus species, with MICs at which 90% of isolates are inhibited (MIC₉₀) being ≤1 µg/mL.[3]

Table 1: In Vitro Activity of Amoxicillin against Various Anaerobic Bacteria

| Bacterial Group / Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance (%) |

|---|---|---|---|---|

| Gram-Negative Rods | ||||

| Bacteroides fragilis group | 215 | 16 | 64 | 87 |

| Prevotella spp. | 101 | 0.25 | 4 | 24 |

| Fusobacterium spp. | 54 | ≤0.06 | 0.25 | 0 |

| Porphyromonas spp. | 22 | ≤0.06 | 0.25 | 0 |

| Gram-Positive Cocci | ||||

| Peptostreptococcus spp. | 79 | 0.125 | 0.5 | 0 |

| Gram-Positive Rods | ||||

| Clostridium perfringens | 43 | 0.125 | 0.25 | 0 |

| Clostridium difficile | 32 | 4 | 32 | 66 |

| Actinomyces spp. | 41 | ≤0.06 | 0.125 | 0 |

| Propionibacterium acnes | 44 | ≤0.06 | 0.125 | 0 |

Data adapted from a study by Aldridge et al. Note: These values are for Amoxicillin alone. The addition of clavulanate significantly lowers MICs for β-lactamase-producing species like the B. fragilis group and many Prevotella spp.[5]

Experimental Protocols for Anaerobic Susceptibility Testing

Standardized methods are crucial for obtaining reproducible and comparable susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for the antimicrobial susceptibility testing (AST) of anaerobic bacteria, outlined in its M11 document.[1][6] The gold standard reference method is agar dilution.[4][7]

CLSI Agar Dilution Method

The agar dilution method is considered the reference standard for anaerobic AST and is well-suited for surveillance studies and research.[6][7] It involves incorporating serial twofold dilutions of an antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Detailed Methodology:

-

Media Preparation : The recommended medium is Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K₁, and 5% laked sheep blood.[7]

-

Antimicrobial Agent Preparation : Stock solutions of the antimicrobial agents (e.g., amoxicillin, amoxicillin-clavulanate) are prepared. For amoxicillin-clavulanate, a constant concentration of clavulanate (e.g., 2 µg/mL) is typically used with varying concentrations of amoxicillin.

-

Plate Preparation : A series of twofold dilutions of the antimicrobial agent is prepared and added to molten, cooled agar. The agar is then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is always included.

-

Inoculum Preparation : A bacterial suspension is prepared from a pure culture and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar surface.

-

Inoculation : The standardized bacterial inoculum is applied to the surface of each agar plate using a replicator or multipoint inoculator.

-

Incubation : Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber) at 35-37°C for 42 to 48 hours.[7]

-

Endpoint Determination (Reading Results) : After incubation, the plates are examined. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth, disregarding a faint haze or single colonies.

Caption: Key steps in the reference agar dilution susceptibility test.

Conclusion

Amoxicillin, particularly when combined with the β-lactamase inhibitor clavulanic acid, demonstrates a broad spectrum of activity against many clinically important anaerobic bacteria. While intrinsically active against many anaerobic Gram-positive cocci and non-spore-forming rods, its utility is significantly expanded by clavulanate to include β-lactamase-producing species such as the Bacteroides fragilis group and Prevotella species. Standardized susceptibility testing, following established protocols from bodies like the CLSI, is essential for accurate determination of MICs and for ongoing surveillance of resistance trends. This information is critical for guiding appropriate empirical therapy and for the development of new antimicrobial agents.

References

- 1. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Amantocillin in Animal Models

Disclaimer: Initial searches for "Amantocillin" did not yield any specific results, suggesting that this may be a novel, not yet publicly researched compound, or a possible misspelling of another antibiotic (e.g., Amoxicillin, Ampicillin). The following guide has been structured to meet the user's request and is populated with sample data for Amantadine in Orange-Winged Amazon Parrots to illustrate the requested format and depth of information. This data is for demonstrative purposes only and is not related to "this compound."

Introduction

The study of pharmacokinetics (PK) and pharmacodynamics (PD) in animal models is a critical component of preclinical drug development.[1][2] These studies provide essential data on how a drug is absorbed, distributed, metabolized, and excreted by the body, as well as its therapeutic and any adverse effects.[2] This information is vital for optimizing dosing regimens to maximize efficacy and minimize toxicity before moving to human clinical trials.[1][3] Animal models allow for the investigation of drug behavior in a living system, offering insights that in vitro studies cannot provide.[3]

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a selected compound in a relevant animal model, based on available literature.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body. Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the drug's half-life (t1/2).

Quantitative Pharmacokinetic Data (Illustrative Example: Amantadine)

The following table summarizes the pharmacokinetic parameters of Amantadine administered orally to Orange-Winged Amazon Parrots.

| Parameter | Single Dose (10 mg/kg) | Multiple Doses (5 mg/kg for 7 days, steady state) | Units |

| Cmax | 1,174 ± 186 | 1,185 ± 270 | ng/mL |

| Tmax | 3.8 ± 1.8 | 3.0 ± 2.4 | hours |

| t1/2 | 23.2 ± 2.9 | 21.5 ± 5.3 | hours |

| AUC | 38.6 ± 7.4 | 26.3 ± 5.7 | µg·h/mL |

Data sourced from a study on Orange-Winged Amazon Parrots.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Animal Model and Dosing (Illustrative Example: Amantadine)

-

Species: 12 adult Orange-Winged Amazon Parrots (Amazona amazonica), comprising 6 males and 6 females.[4]

-

Housing: Appropriate caging and environmental conditions for the species.

-

Dosing Regimen:

Sample Collection and Analysis (Illustrative Example: Amantadine)

-

Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

-

Sample Processing: Plasma was separated from the blood samples.

-

Analytical Method: Plasma concentrations of amantadine were quantified using tandem liquid chromatography–mass spectrometry (LC-MS/MS).[4]

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the key pharmacokinetic parameters.[4]

Visualizations

Diagrams are provided to illustrate experimental workflows and relationships.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for the pharmacokinetic study of Amantadine in parrots.

Pharmacodynamics

Pharmacodynamics involves the study of a drug's effects on the body. For an antimicrobial agent, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The relationship between PK and PD parameters (e.g., Cmax/MIC, AUC/MIC) is often used to predict the efficacy of an antimicrobial agent.

As no data is available for "this compound," a detailed pharmacodynamic analysis cannot be provided at this time. Should information on its mechanism of action and in vitro activity against relevant pathogens become available, this section would be populated with the relevant data and analyses.

Conclusion

This guide outlines the essential components of a technical overview of the pharmacokinetics and pharmacodynamics of a drug in animal models. While specific data for "this compound" could not be located, the provided structure and illustrative examples using Amantadine demonstrate the required format for data presentation, experimental protocols, and visualizations. For a complete report, clarification on the specific compound of interest is necessary.

References

- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of amantadine after oral administration of single and multiple doses to orange-winged Amazon parrots (… [ouci.dntb.gov.ua]

solubility of Amantocillin in different laboratory solvents

An In-depth Technical Guide to the Solubility of Amoxicillin

Disclaimer: The term "Amantocillin" appears to be a non-standard or erroneous name for a known pharmaceutical compound. Based on search results and chemical nomenclature, this guide will focus on Amoxicillin , a widely used antibiotic, assuming it to be the intended subject of inquiry.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic used extensively in the treatment of bacterial infections.[1][2][3] It belongs to the aminopenicillin family and functions by inhibiting the synthesis of bacterial cell walls.[1][2][3] The solubility of Amoxicillin is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility of Amoxicillin in various laboratory solvents, details experimental protocols for its determination, and illustrates its mechanism of action.

Solubility Profile of Amoxicillin

Amoxicillin is commercially available, often as amoxicillin trihydrate, which is a slightly soluble substance in water.[4][5] Its solubility is influenced by factors such as the solvent's polarity, the pH of the medium, and temperature.[6][7] For instance, its aqueous solubility is at a minimum near its isoelectric point and increases in acidic or alkaline solutions.[4]

Quantitative Solubility Data

The following table summarizes the solubility of Amoxicillin in common laboratory solvents. The data has been compiled from various sources and standardized where possible for comparative purposes.

| Solvent | Solubility | Remarks |

| Water | ~2.7 mg/mL (1 g in 370 mL)[8] | Slightly soluble. Solubility is pH-dependent.[4][7] |

| Methanol | ~3.0 mg/mL (1 g in 330 mL)[8] | Slightly soluble.[4] |

| Ethanol (~750 g/l) | ~0.5 mg/mL (1 g in 2000 mL)[8] | Very slightly soluble.[4] |

| Phosphate Buffer (1%, pH 7) | ~3.4 mg/mL (1 g in 290 mL)[8] | |

| N,N-Dimethylformamide (DMF) + Water | High | Solubility is highest in DMF/water mixtures compared to other tested co-solvents.[6] |

| Isopropanol + Water | Low | Solubility is lowest in isopropanol/water mixtures compared to other tested co-solvents.[6] |

| N-Methylpyrrolidone (NMP) + Water | Moderate-High | Amoxicillin is preferentially solvated by NMP in mixtures with high NMP concentration.[6] |

| Ethylene Glycol (EG) + Water | Moderate | Amoxicillin is preferentially solvated by EG in mixtures with high EG concentration.[6] |

| Dilute Acids & Alkali Hydroxides | Soluble | [4] |

| Ether & Fatty Oils | Very Slightly Soluble | [4] |

Experimental Protocols

The determination of solubility is a fundamental procedure in drug characterization. The shake-flask method followed by spectroscopic analysis is a commonly employed technique.

Protocol: Shake-Flask Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of Amoxicillin in a given solvent.

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of Amoxicillin powder to each vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired laboratory solvent to each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator. The samples should be agitated at a constant temperature until equilibrium is reached. This process can take several hours (e.g., 3 hours of stirring followed by 2 hours of decantation).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this separation.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant from each vial.

-

Dilution: Dilute the aliquot with a suitable solvent (e.g., 0.1N Sodium Hydroxide) to a concentration that falls within the linear range of the analytical instrument.[5]

-

Quantification: Analyze the concentration of Amoxicillin in the diluted samples using UV-Vis spectrophotometry at its λmax (approximately 247 nm).[5]

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Mechanism of Action

Amoxicillin exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[2][3] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.

The key steps in Amoxicillin's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin targets and binds to PBPs, which are bacterial enzymes located on the cell membrane.[1][2][9]

-

Inhibition of Transpeptidation: PBPs are responsible for the final step in peptidoglycan synthesis, a critical component of the cell wall. This step involves the cross-linking of peptide chains.[1] By binding to PBPs, Amoxicillin inhibits this transpeptidation process.[1][2]

-

Cell Wall Disruption: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[9]

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][9]

References

- 1. youtube.com [youtube.com]

- 2. pexacy.com [pexacy.com]

- 3. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]

- 4. usp-pqm.org [usp-pqm.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

Methodological & Application

Amantocillin Stock Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a semi-synthetic penicillin derivative antibiotic. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound targets and covalently binds to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in the peptidoglycan synthesis that provides structural integrity to the bacterial cell wall. This targeted inhibition disrupts the cell wall's integrity, leading to the formation of non-viable spherical cells and eventual cell lysis.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture applications, including recommendations for storage and handling, as well as suggested starting concentrations for in vitro experiments.

Product Information

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₃O₄S |

| Molecular Weight | 393.5 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| CAS Number | 10004-67-8[1] |

Stock Solution Preparation

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Optional: 0.22 µm syringe filter (if not using cell culture grade DMSO)

Protocol for Preparing a 40 mg/mL this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution. Lower concentrations can be prepared by adjusting the mass of this compound accordingly.

-

Calculate the required mass of this compound: To prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound powder.

-

Aliquot DMSO: In a sterile conical tube, add 1 mL of cell culture grade DMSO.

-

Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.

-

Vortex: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If the DMSO is not certified as sterile for cell culture, the prepared stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at -20°C for several months.

Storage and Stability

Proper storage is critical to maintain the efficacy of the this compound stock solution.

| Storage Condition | Powder | Stock Solution (in DMSO) |

| Long-term | -20°C (up to 3 years)[2] | -80°C (up to 1 year)[2] |

| Short-term | 0-4°C (days to weeks) | -20°C (up to 4-6 months)[3] |

Note: Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific application. For antibacterial efficacy studies, a starting point can be derived from the Minimum Inhibitory Concentration (MIC) values reported for similar compounds like mecillinam against susceptible bacterial strains.

| Application | Recommended Starting Concentration Range | Notes |

| Antibacterial Efficacy | 0.25 - 16 µg/mL | Based on MIC₅₀ and MIC₉₀ values for mecillinam against susceptible E. coli strains. Optimization is recommended for your specific bacterial strain. |

| Cytotoxicity Testing | 1 - 100 µg/mL | A broad range should be tested to determine the cytotoxic effects on mammalian cells. |

| Contamination Control | Not Recommended | Due to the potential for allergic reactions and the narrow spectrum of activity, broader-spectrum antibiotics like penicillin-streptomycin are more commonly used for routine contamination control in cell culture.[4] |

Experimental Workflow: Determining Cytotoxicity in Mammalian Cells

It is essential to determine the cytotoxic effects of this compound on your specific mammalian cell line to establish a safe working concentration for your experiments. A standard MTT or similar cell viability assay can be used.

Caption: Workflow for determining this compound cytotoxicity.

Mechanism of Action

This compound's antibacterial activity stems from its ability to disrupt the synthesis of the bacterial cell wall.

Caption: Mechanism of action of this compound.

References

- 1. Mecillinam activity against multidrug-resistant Shigella sonnei and Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

Application Notes and Protocols: Amantocillin Susceptibility Testing in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a novel synthetic beta-lactam antibiotic. As with any new antimicrobial agent, determining its efficacy against clinically relevant bacteria is a critical step in the drug development process. This document provides detailed protocols for determining the susceptibility of bacteria to this compound using standardized methods, including Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Concepts in Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is used to determine which antimicrobial agents are likely to be effective against a specific bacterial isolate.[1][2] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[1][3][4][5][6]

The MIC value is then compared to established "breakpoints" to categorize the isolate as:

-

Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body, suggesting a high likelihood of therapeutic success.[1][4]

-

Intermediate (I): The MIC is between the susceptible and resistant breakpoints. The infection may respond to higher than normal doses of the antibiotic.[1][4]

-

Resistant (R): The concentration of the drug required to inhibit the organism is not achievable in the body, indicating that the treatment is likely to fail.[1][4]

Experimental Protocols

1. Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of this compound in a liquid growth medium and is one of the most common methods for susceptibility testing.[7]

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[9][10][11]

-

Spectrophotometer

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. The solvent should be chosen based on the solubility of this compound and should not have any antibacterial activity.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).[8]

-

Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.[8]

-

Include a growth control well (broth only) and a sterility control well (broth with no bacteria).[8]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

-

-

Inoculation and Incubation:

-

Reading and Interpreting Results:

2. Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[13][14]

Materials:

-

This compound analytical powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates for testing

-

Quality control (QC) strains

-

Inoculum replicating apparatus (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each this compound stock solution to 9 parts of molten agar to create a series of plates with final concentrations typically ranging from 0.06 to 128 µg/mL.[8]

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a growth control plate containing no this compound.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method to match a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.[14]

-

3. Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2][15][16]

Materials:

-

This compound-impregnated paper disks (e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial isolates for testing

-

Quality control (QC) strains

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[16]

-

-

Application of Disks and Incubation:

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[16]

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints for this compound.

-

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear and structured tables.

Table 1: MIC Distribution of this compound against Various Bacterial Isolates

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 100 | 0.12 - 16 | 0.5 | 4 |

| Streptococcus pneumoniae | 100 | ≤0.06 - 8 | 0.25 | 2 |

| Escherichia coli | 100 | 0.25 - >128 | 2 | 32 |

| Pseudomonas aeruginosa | 100 | 2 - >128 | 16 | >128 |

| Enterococcus faecalis | 100 | 0.5 - 32 | 4 | 16 |

MIC₅₀: The concentration of this compound that inhibits 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits 90% of the tested isolates.

Table 2: Interpretive Criteria for this compound (Example)

| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |

| Disk Diffusion | 30 µg | ≥ 20 | ≤ 2 | Susceptible (S) |

| 17 - 19 | 4 | Intermediate (I) | ||

| ≤ 16 | ≥ 8 | Resistant (R) | ||

| Broth/Agar Dilution | ≤ 2 | Susceptible (S) | ||

| 4 | Intermediate (I) | |||

| ≥ 8 | Resistant (R) |

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.[11][19] This involves testing standard QC strains with known susceptibility profiles in parallel with clinical isolates.[9][11]

Table 3: Acceptable Quality Control Ranges for this compound

| Quality Control Strain | Disk Diffusion Zone Diameter (mm) | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 22 - 28 | 2 - 8 |

| Staphylococcus aureus ATCC 25923 | 25 - 31 | 0.25 - 1 |

| Pseudomonas aeruginosa ATCC 27853 | 18 - 24 | 4 - 16 |

If the results for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates should not be reported, and the procedure should be investigated for potential errors.[11]

Visualizations

References

- 1. sanfordguide.com [sanfordguide.com]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. cmdr.ubc.ca [cmdr.ubc.ca]

- 4. idexx.com [idexx.com]

- 5. idexx.dk [idexx.dk]

- 6. dickwhitereferrals.com [dickwhitereferrals.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. jnhrc.com.np [jnhrc.com.np]

- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 10. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 13. woah.org [woah.org]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. gcsmc.org [gcsmc.org]

Application Notes and Protocols for the Evaluation of Amantocillin in a Murine Model of Bacterial Infection

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "Amantocillin" is not a recognized pharmaceutical agent. The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel antibiotic, herein referred to as this compound, in a murine model of bacterial infection. The experimental parameters and data presented are hypothetical and for illustrative purposes.

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. This document outlines a comprehensive protocol for assessing the in vivo efficacy of a hypothetical antibiotic, this compound, in a murine model of bacterial sepsis. The described methodologies cover the induction of infection, therapeutic intervention, and subsequent evaluation of treatment outcomes.

Experimental Protocols

Murine Model of Bacterial Sepsis

This protocol describes the establishment of a systemic bacterial infection in mice to evaluate the therapeutic potential of this compound.

Materials:

-

8-10 week old C57BL/6 mice

-

Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

This compound (lyophilized powder)

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles (27G)

-

Animal housing and monitoring equipment

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

-

Bacterial Culture Preparation:

-

Inoculate a single colony of MRSA into 5 mL of TSB.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the bacteria by centrifugation (4000 x g, 10 minutes).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in sterile PBS to the desired concentration for infection (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

-

-

Induction of Sepsis:

-

Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).

-

Administer the bacterial suspension via intraperitoneal (IP) injection (e.g., 100 µL of 1 x 10⁸ CFU/mL, resulting in a dose of 1 x 10⁷ CFU/mouse).

-

-

This compound Preparation and Administration:

-

Reconstitute lyophilized this compound in the appropriate vehicle (e.g., sterile saline) to the desired stock concentration.

-

Further dilute the stock solution to the final treatment concentrations.

-

Administer this compound via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection, at a specified time point post-infection (e.g., 2 hours).

-

Efficacy Evaluation of this compound

This protocol details the experimental design for assessing the efficacy of this compound in the established murine sepsis model.

Study Groups:

-

Group 1 (Vehicle Control): Infected mice receiving the vehicle solution.

-

Group 2 (Low-Dose this compound): Infected mice receiving a low dose of this compound (e.g., 10 mg/kg).

-

Group 3 (High-Dose this compound): Infected mice receiving a high dose of this compound (e.g., 50 mg/kg).

-

Group 4 (Positive Control): Infected mice receiving a standard-of-care antibiotic (e.g., vancomycin, 110 mg/kg).

Procedure:

-

Treatment Administration: Administer the respective treatments to each group at 2 hours post-infection. A second dose may be administered at 12 hours post-infection depending on the pharmacokinetic profile of the compound.

-

Monitoring:

-

Monitor the mice for clinical signs of illness (e.g., lethargy, piloerection, hunched posture) every 4-6 hours for the first 48 hours, and then twice daily.

-

Record survival data over a period of 7 days.

-

-

Bacterial Load Determination:

-

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group.

-

Aseptically collect blood via cardiac puncture and harvest organs (e.g., spleen, liver, kidneys).

-

Homogenize the organs in sterile PBS.

-

Perform serial dilutions of the blood and organ homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU) to determine the bacterial load.

-

Data Presentation

The following tables present hypothetical data for the efficacy of this compound in a murine sepsis model.

Table 1: Survival Rate of Infected Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (7 days) |

| Vehicle Control | - | 10 | 10% |

| This compound | 10 | 10 | 40% |

| This compound | 50 | 10 | 80% |

| Vancomycin | 110 | 10 | 80% |

Table 2: Bacterial Load in Spleen and Blood at 24 Hours Post-Infection

| Treatment Group | Dose (mg/kg) | Spleen (log₁₀ CFU/g) | Blood (log₁₀ CFU/mL) |

| Vehicle Control | - | 7.5 ± 0.8 | 6.2 ± 0.6 |

| This compound | 10 | 5.2 ± 0.5 | 4.1 ± 0.4 |

| This compound | 50 | 3.1 ± 0.3 | 2.0 ± 0.2 |

| Vancomycin | 110 | 3.3 ± 0.4 | 2.2 ± 0.3 |

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a murine sepsis model.

Hypothetical Signaling Pathway of this compound

As the "-cillin" suffix suggests a beta-lactam antibiotic, a plausible mechanism of action is the inhibition of bacterial cell wall synthesis.

Caption: Hypothetical mechanism of action for this compound targeting bacterial cell wall synthesis.

Application Notes and Protocols for Amantocillin Dosage Calculation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a penicillin antibiotic distinguished by the inclusion of an adamantane moiety in its structure.[1][2] As with other β-lactam antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3] This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4][5] The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1][4] this compound is classified as a penicillinase-resistant penicillin, suggesting a degree of stability against bacterial β-lactamase enzymes.[2] However, detailed information regarding its specific pharmacokinetic and pharmacodynamic profiles is not widely available in published literature.

These application notes provide a comprehensive framework for determining the appropriate dosage of this compound for in vivo studies. The protocols outlined below are based on established principles for penicillin-class antibiotics and are intended to guide researchers in establishing a safe and efficacious dosing regimen for preclinical research.

I. Preclinical In Vitro Assessment

Prior to initiating in vivo studies, a thorough in vitro characterization of this compound's activity against the target pathogen(s) is essential. This data will form the basis for initial dose range selection.

Key In Vitro Parameters:

| Parameter | Description | Experimental Protocol |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | The MIC of this compound should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized inoculum of the target bacterial strain is added to wells of a microtiter plate containing serial dilutions of this compound. The plate is incubated for 18-24 hours at 37°C, and the MIC is recorded as the lowest concentration of this compound that inhibits visible bacterial growth. |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum. | Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The plates are incubated for 18-24 hours at 37°C. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the bacterial colony count compared to the initial inoculum. |

II. In Vivo Dosage Calculation and Study Design

The translation of in vitro data to an effective in vivo dose requires a multi-step process that includes pharmacokinetic and pharmacodynamic assessments.

A. Initial Dose Estimation

An initial starting dose for in vivo studies can be estimated based on the in vitro MIC values. A common starting point is to aim for a plasma concentration several-fold higher than the MIC of the target pathogen.

B. Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model.

Experimental Protocol for Single-Dose PK Study:

-

Animal Model: Select a suitable animal model (e.g., mice, rats) and ensure ethical approval for the study protocol.

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral, intraperitoneal).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Sample Processing: Process blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot plasma concentration versus time and determine key PK parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |